molecular formula C6H7N5O3 B600783 Xanthopterin monohydrate CAS No. 5979-01-1

Xanthopterin monohydrate

Cat. No.: B600783
CAS No.: 5979-01-1
M. Wt: 197.15 g/mol
InChI Key: GXYCFNCAIXIUMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Xanthopterin Hydrate can be synthesized through various chemical reactions involving pteridine derivatives. One common method involves the oxidation of pteridine compounds under controlled conditions. The specific reaction conditions, such as temperature, pH, and the use of oxidizing agents, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: : Industrial production of Xanthopterin Hydrate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: : Xanthopterin Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the chemical structure of the compound for specific applications .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while reduction may produce reduced forms of Xanthopterin Hydrate .

Scientific Research Applications

Chemistry: : Xanthopterin Hydrate is used as a research tool in the study of pteridine chemistry and its derivatives. It serves as a model compound for understanding the chemical behavior of pteridines under various conditions .

Biology: : In biological research, Xanthopterin Hydrate is studied for its role in inhibiting RNA synthesis and its effects on cellular processes. It has been shown to cause renal growth and hypertrophy in rats, making it a valuable compound for studying renal physiology .

Medicine: It is being investigated for its potential use in treating diseases related to abnormal RNA synthesis and cellular growth .

Industry: : In the industrial sector, Xanthopterin Hydrate is used as a natural dye and a component in various chemical formulations. Its unique optical properties make it suitable for applications in materials science and photonics .

Mechanism of Action

Xanthopterin Hydrate exerts its effects primarily by inhibiting RNA synthesis. This inhibition occurs through the interaction of the compound with specific molecular targets involved in the RNA synthesis pathway. The exact molecular targets and pathways are still under investigation, but it is known that Xanthopterin Hydrate can cause significant changes in cellular processes, leading to effects such as renal growth and hypertrophy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Xanthopterin Hydrate is unique due to its specific excitation/emission properties and its ability to inhibit RNA synthesis. Its role in causing renal growth and hypertrophy in rats also sets it apart from other similar compounds .

Biological Activity

Xanthopterin monohydrate is a naturally occurring pteridine derivative that has garnered interest in various biological studies due to its unique properties and potential applications in medicine and biology. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.

This compound is characterized by its yellow pigment, which is primarily found in certain insects and plants. It has a molecular formula of C7_7H6_6N4_4O3_3·H2_2O and a molecular weight of approximately 198.15 g/mol. The compound exhibits a characteristic excitation/emission maximum at 386/456 nm, which is significant for its photobiological activities .

1. Antioxidant Properties

Xanthopterin has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, contributing to cellular protection against oxidative stress. The antioxidant activity is attributed to its ability to donate electrons, thus neutralizing reactive oxygen species (ROS) .

2. Photoprotective Effects

In the Oriental hornet (Vespa orientalis), xanthopterin plays a crucial role in UV protection. The pigment accumulates in the cuticle, providing a barrier against harmful UV radiation. This protective mechanism is vital for the survival of the hornets during their foraging activities .

3. Role in Chronic Conditions

A study highlighted that xanthopterin levels are altered in chronic renal failure patients, with increased concentrations and decreased protein binding observed. This alteration may indicate a potential biomarker for renal dysfunction, suggesting that xanthopterin could play a role in the pathophysiology of chronic kidney disease .

Xanthopterin's biological activities are mediated through various mechanisms:

  • Enzymatic Interactions : Xanthopterin may influence enzymatic pathways involved in redox reactions, enhancing cellular defenses against oxidative damage.
  • Gene Expression Modulation : There is evidence suggesting that xanthopterin can affect gene expression related to stress responses, although specific pathways require further investigation.

Case Study 1: Xanthopterin in Chronic Renal Failure

A clinical study investigated the levels of xanthopterin in patients with chronic renal failure. It was found that elevated levels correlated with disease severity, indicating its potential as a biomarker for monitoring renal function .

Case Study 2: Photoprotection in Insects

Research on the Oriental hornet demonstrated that the accumulation of xanthopterin granules in the cuticle significantly reduced UV radiation penetration, thus protecting the hornet during exposure to sunlight. This study emphasizes the ecological importance of xanthopterin in insect survival strategies .

Research Findings Summary

Study Focus Findings
PhotoprotectionXanthopterin protects against UV radiation by accumulating in cuticle granules.
Chronic Renal FailureIncreased xanthopterin levels correlate with renal dysfunction severity.
Antioxidant ActivityDemonstrates significant free radical scavenging capabilities.

Properties

IUPAC Name

2-amino-3,5-dihydropteridine-4,6-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYCFNCAIXIUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975198
Record name 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5979-01-1
Record name 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5979-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate
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